3-amino-4-chloro-N-(4-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-4-chloro-N-(4-methylphenyl)benzamide is an organic compound with the molecular formula C14H13ClN2O and a molecular weight of 260.72 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. It is often used as a building block in the synthesis of more complex molecules and has been studied for its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods to synthesize 3-amino-4-chloro-N-(4-methylphenyl)benzamide involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The reaction is typically carried out in a microflow system to optimize the reaction conditions and improve yield. The reaction conditions include the use of acetonitrile as a solvent and a temperature range of 25-50°C. The reaction is completed within 10 minutes, resulting in a yield of approximately 85.7% .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow processes. This method allows for better control over reaction parameters and improves the efficiency of the synthesis. The use of microreactor systems in industrial production helps in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-amino-4-chloro-N-(4-methylphenyl)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amino and chloro groups.
Acylation Reactions: The compound can undergo acylation reactions to form amides and other derivatives.
Coupling Reactions: It can undergo Suzuki coupling reactions with phenyl boronic acid in the presence of palladium catalysts to form biaryl aniline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide or potassium carbonate.
Acylation: Benzoic anhydride is commonly used as the acylating agent.
Suzuki Coupling: Phenyl boronic acid and palladium catalysts are used under mild conditions.
Major Products
Substitution Reactions: Products include substituted benzamides and aniline derivatives.
Acylation Reactions: Products include various amides.
Coupling Reactions: Products include biaryl aniline derivatives.
Scientific Research Applications
3-amino-4-chloro-N-(4-methylphenyl)benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-amino-4-chloro-N-(4-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-(3-chloro-4-methylphenyl)benzamide
- 3-amino-4-chlorobenzamide
- N-(4-chloro-3-methylphenyl)-3-amino-4-chlorobenzamide
Uniqueness
3-amino-4-chloro-N-(4-methylphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and chloro groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
3-amino-4-chloro-N-(4-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-9-2-5-11(6-3-9)17-14(18)10-4-7-12(15)13(16)8-10/h2-8H,16H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJILXHLAABZGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.